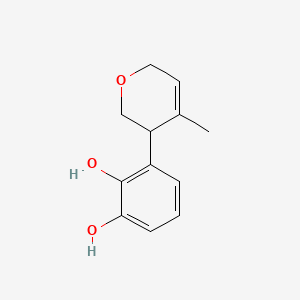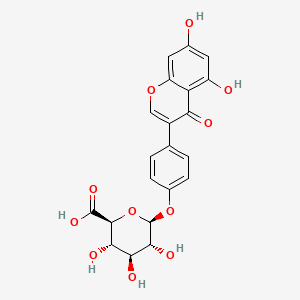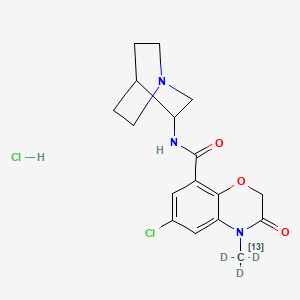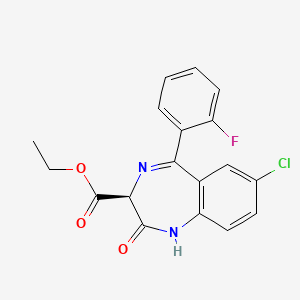
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2h-pyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is an organic compound that features a benzenediol moiety linked to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction facilitates the formation of the dihydropyran ring, which is then linked to the benzenediol moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Scientific Research Applications
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound shares a similar dihydropyran ring structure but differs in the substituents attached to the ring.
1,2-Benzenediol, 4-methyl-: This compound has a similar benzenediol moiety but lacks the dihydropyran ring.
Uniqueness
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is unique due to its combined benzenediol and dihydropyran structures, which confer distinct chemical and biological properties
Properties
CAS No. |
153694-77-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.241 |
IUPAC Name |
3-(4-methyl-3,6-dihydro-2H-pyran-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H14O3/c1-8-5-6-15-7-10(8)9-3-2-4-11(13)12(9)14/h2-5,10,13-14H,6-7H2,1H3 |
InChI Key |
VPHOBIUAFAMWDA-UHFFFAOYSA-N |
SMILES |
CC1=CCOCC1C2=C(C(=CC=C2)O)O |
Synonyms |
1,2-Benzenediol, 3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)




